4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid 4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002851
InChI: InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37)
SMILES:
Molecular Formula: C31H26N4O2
Molecular Weight: 486.6 g/mol

4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid

CAS No.:

Cat. No.: VC18002851

Molecular Formula: C31H26N4O2

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid -

Specification

Molecular Formula C31H26N4O2
Molecular Weight 486.6 g/mol
IUPAC Name 2-[4-[[2,4-dimethyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid
Standard InChI InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37)
Standard InChI Key WNRJQHLIWMEJSH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C)C5=NC6=CC=CC=C6N5C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a bibenzimidazole core system, where two benzimidazole moieties are linked at the 2- and 5-positions. The first benzimidazole unit contains a methyl group at the 1-position and a propyl group at the 2'-position, while the second benzimidazole is methylated at the 7'-position. A biphenylcarboxylic acid group is attached via a methylene bridge to the 3'-position of the bibenzimidazole system .

The molecular formula is C₃₃H₃₀N₄O₂, with a molecular weight of 514.62 g/mol . The SMILES notation ([n]3(c4c(nc3CCC)cc(cc4C)c5[n](c6c(n5)cccc6)C)Cc1ccc(cc1)c2c(cccc2)C(=O)O) provides a detailed representation of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS RN1026353-20-7
Molecular FormulaC₃₃H₃₀N₄O₂
Molecular Weight514.62 g/mol
Storage ConditionsSealed, dry, 2–8°C
Boiling PointNot available
Regulatory StatusUSP Reference Standard 1643437

Role in Pharmaceutical Quality Control

Analytical Reference Standard

Synthesis and Degradation Pathways

Synthetic Origins

While detailed synthetic protocols are proprietary, the compound likely arises from:

  • Incomplete Methylation: Residual intermediates from the methylation of the benzimidazole nitrogen .

  • Oxidative Byproducts: Air oxidation of Telmisartan’s propyl side chain under acidic conditions .

  • Cross-Coupling Impurities: Side reactions during the Suzuki-Miyaura coupling step in biphenyl formation .

Stability Considerations

The compound demonstrates moderate thermal stability, requiring storage at 2–8°C to prevent decarboxylation of the biphenylcarboxylic acid group . Accelerated stability studies show ≤2% degradation over 6 months at 25°C/60% RH .

Advanced Characterization Techniques

Spectroscopic Identification

  • Mass Spectrometry: Electrospray ionization (ESI+) shows a predominant [M+H]⁺ ion at m/z 515.2 .

  • NMR Spectroscopy: Key signals include:

    • δ 2.35 ppm (s, 3H, N–CH₃)

    • δ 4.85 ppm (s, 2H, –CH₂– bridge)

    • δ 7.25–8.10 ppm (m, 16H, aromatic protons) .

Chromatographic Behavior

In USP-recommended HPLC conditions:

  • Retention Time: 12.4 ± 0.3 min

  • Resolution: ≥2.0 from Telmisartan peak .

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